4-Chloro-2-cyclopropyl-6-vinylpyrimidine

Descripción

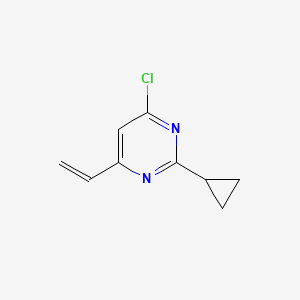

Structure

2D Structure

Propiedades

IUPAC Name |

4-chloro-2-cyclopropyl-6-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h2,5-6H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIFACDSFKLVPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is suggested that the compound and/or its metabolite, des-morpholinocarbonyl cyclopyrimorate, inhibit homogentisate solanesyltransferase (hst), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .

Mode of Action

The mode of action of 4-Chloro-2-cyclopropyl-6-vinylpyrimidine involves its interaction with homogentisate solanesyltransferase. The compound or its metabolite, des-morpholinocarbonyl cyclopyrimorate, inhibits this enzyme, thereby affecting the plastoquinine biosynthesis pathway .

Biochemical Pathways

The inhibition of homogentisate solanesyltransferase by this compound impacts the plastoquinone biosynthesis pathway. This pathway is crucial for the production of plastoquinone, a key component in photosynthesis and other biological processes .

Pharmacokinetics

It is known that the compound has a molecular weight of 18063 g/mol, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of homogentisate solanesyltransferase by this compound leads to a disruption in the plastoquinone biosynthesis pathway. This disruption can have significant molecular and cellular effects, potentially impacting processes such as photosynthesis .

Análisis Bioquímico

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-cyclopropyl-6-vinylpyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and modulation of immune responses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it can inhibit enzymes involved in the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis. These metabolic interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters and subsequently distributed to various organelles. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing off-target effects.

Actividad Biológica

4-Chloro-2-cyclopropyl-6-vinylpyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, including antimicrobial, antifungal, and potential anticancer applications. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

This compound is characterized by its unique structural features, which include a chlorinated pyrimidine ring and a cyclopropyl group. Its chemical structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | CHClN |

| CAS Number | 2097969-16-7 |

| Molecular Weight | 223.65 g/mol |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. A study reported its effectiveness against common pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents. The compound's mechanism of action appears to involve disruption of microbial cell functions, although specific pathways remain to be fully elucidated.

Antifungal Properties

In addition to its antibacterial activity, this pyrimidine derivative has demonstrated antifungal effects. It has been tested against several fungal species, showing promising results in inhibiting their growth. These findings support the compound's potential application in treating fungal infections, particularly in immunocompromised patients.

Anticancer Potential

Emerging evidence suggests that this compound may play a role in oncology, particularly concerning myeloid leukemia. Preliminary studies indicate that it can modulate cellular pathways involved in cancer progression. The compound's ability to inhibit specific enzymes related to cancer cell proliferation highlights its therapeutic relevance . Further investigations are necessary to explore its efficacy and safety in clinical settings.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for different strains, showcasing its potential as an effective antimicrobial agent.

- Antifungal Efficacy : In another investigation focusing on antifungal properties, the compound was tested against Candida albicans and Aspergillus niger. The results showed significant inhibition of fungal growth at concentrations above 16 µg/mL, suggesting its promise as an antifungal treatment option.

- Impact on Myeloid Leukemia : A study highlighted the compound's effects on myeloid leukemia cell lines, where it exhibited cytotoxic activity with an IC50 value of approximately 15 µM. This finding points towards its potential utility in developing therapies for hematological malignancies.

Comparación Con Compuestos Similares

Structural Similarities and Differences

The following table summarizes key structural analogs and their substituent variations:

Physicochemical Properties

Solubility :

- Reactivity: The chloro group at C4 facilitates nucleophilic substitution reactions, similar to other 4-chloro pyrimidines (). The vinyl group enables addition reactions (e.g., hydrohalogenation) or polymerization, distinguishing it from analogs with inert substituents like phenyl or methyl ().

Key Studies

- highlights pyrimidine derivatives with cyclopropyl and chloro groups as intermediates in antimicrobial agents. The vinyl group in the target compound may enhance binding to hydrophobic enzyme pockets.

- demonstrates deuterated pyrimidines (e.g., propyl-d7 analogs) for metabolic studies, suggesting the target compound’s vinyl group could be isotopically labeled for similar applications.

Métodos De Preparación

Reaction Conditions and Catalysts

- Catalyst: Pd(OAc)₂ with dppf (1,1'-bis(diphenylphosphino)ferrocene) or SPhos ligand.

- Base: Potassium carbonate or potassium phosphate.

- Solvent: Mixtures of 1,4-dioxane and water.

- Temperature: 90–100 °C.

- Reaction time: 0.8 to 18 hours depending on conditions.

Reaction Outcomes and Yields

| Entry | Nucleophile (eq) | Base (eq) | Catalyst (eq) | Solvent (ratio) | Temp (°C) | Time (h) | Yield of 4-chloro-2-vinylpyrimidine (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | Vinylboronic acid pinacol ester (1.5) | K₃PO₄ (3) | Pd(OAc)₂/SPhos (0.04) | Dioxane | 100 | 0.83 | 48 | Rapid reaction, modest yield |

| 2 | Vinylboronic acid pinacol ester (1.5) | K₃PO₄ (3) | Pd(OAc)₂/SPhos (0.03) | Dioxane + H₂O (5 equiv) | 90 | 18 | Not determined | Improved purity |

| 7 | Potassium vinyltrifluoroborate (1.05) | K₂CO₃ (2) | Pd(OAc)₂/dppf (0.03) | Dioxane/H₂O (90:10) | 90 | 16 | 55 | Reduced byproducts |

| 8 | Potassium vinyltrifluoroborate (1.1) | K₂CO₃ (2) | Pd(OAc)₂/dppf (0.01) | Dioxane/H₂O (83:17) | 90 | 15 | 77 | Best yield, minimized impurities |

Table 1: Selected conditions and yields for the synthesis of 4-chloro-2-vinylpyrimidine

Byproducts and Purification

- Byproducts include 3-butenyl pyrimidine and dipyrimidinyl ethene, formed via side reactions such as conjugate addition and Heck coupling.

- Purification is typically achieved by vacuum distillation using a Vigreux column to separate the volatile vinylpyrimidine from solvents and byproducts.

- The final product is often obtained as a colorless liquid with yields up to 77% after distillation.

Cyclopropanation to Introduce the 2-Cyclopropyl Group

The cyclopropyl substituent at position 2 is introduced by cyclopropanation of the vinyl group on the pyrimidine ring.

Cyclopropanation Methods

- Traditional cyclopropanation uses ethyl diazoacetate and metal catalysts, but this method poses safety concerns due to the instability of diazo compounds.

- An alternative, safer method involves the use of nitrogen ylides generated from t-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane), which react with the vinylpyrimidine to form the cyclopropane ring efficiently.

Reaction Efficiency and Selectivity

- The nitrogen ylide-mediated cyclopropanation proceeds under mild conditions and provides the cyclopropyl-substituted pyrimidine in moderate to good yields.

- The reaction is scalable to mol-scale quantities.

- Chiral resolution of the cyclopropyl product can be achieved via salt formation with chiral amines, allowing access to enantiomerically enriched compounds for further biological evaluation.

Summary of the Multi-Step Synthesis

The overall preparation of 4-chloro-2-cyclopropyl-6-vinylpyrimidine involves:

Additional Notes on Related Pyrimidine Preparations

- While direct literature on this compound is limited, related pyrimidine derivatives such as 2-chloro-4,6-dimethoxypyrimidine have been prepared via multi-step methods involving salifying, cyanamide, and condensation reactions. These methods provide insights into handling pyrimidine ring substitutions but differ from the vinyl and cyclopropyl functionalizations required here.

Q & A

Basic Research Question

- PPE : Nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact with chlorinated pyrimidines, which may cause irritation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., POCl₃) .

- Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration to prevent environmental release .

How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

The chloro group at position 4 is electron-withdrawing, activating the pyrimidine ring for nucleophilic attack at positions 2 and 6. Cyclopropyl and vinyl groups, being electron-neutral, minimally perturb the ring’s electronic profile but may sterically hinder reactions at adjacent positions. For example:

- Amination : NH₃ or amines preferentially substitute the chloro group at position 4, as shown in analogous 4-chloro-6-ethoxypyrimidine systems .

- Cross-coupling : The vinyl group enables Heck or Sonogashira reactions, but cyclopropane’s strain may lead to ring-opening under harsh conditions (e.g., strong bases) .

What strategies can mitigate competing side reactions during the functionalization of this compound?

Advanced Research Question

- Protecting groups : Temporarily block the vinyl group with trimethylsilyl chloride during chlorination to prevent unintended oxidation .

- Low-temperature catalysis : Use Pd₂(dba)₃ at 0–25°C to suppress cyclopropane ring-opening during coupling reactions .

- By-product analysis : Monitor reactions via TLC or HPLC to detect intermediates like 4-hydroxy derivatives (common in hydrolyzed chloro-pyrimidines) and adjust pH to stabilize the product .

How can computational chemistry predict the regioselectivity of reactions involving this compound?

Advanced Research Question

- DFT calculations : Simulate transition states to identify favored reaction pathways. For example, calculate activation energies for nucleophilic substitution at positions 2 vs. 4 using Gaussian or ORCA software .

- Molecular docking : Predict binding interactions in drug-discovery contexts, leveraging structural data from PubChem (e.g., InChIKey: HXJZQGOWSYPWAB-UHFFFAOYSA-N for related compounds) .

- Solvent effects : Use COSMO-RS models to optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.